7-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C32H27NO8 and its molecular weight is 553.567. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 7-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one is a complex organic molecule that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

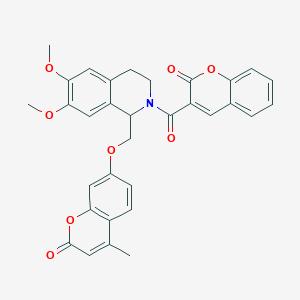

The compound can be structurally represented as follows:

Key Features:

- Molecular Weight : 396.44 g/mol

- Chemical Class : Chromene derivatives

- Functional Groups : Contains methoxy groups, carbonyls, and a tetrahydroisoquinoline moiety.

Antioxidant Activity

Research indicates that compounds related to chromene structures often exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. Studies have shown that similar compounds can reduce oxidative stress in various biological systems .

Anticancer Properties

Several studies have investigated the anticancer potential of chromene derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest . Specifically, the tetrahydroisoquinoline component may play a crucial role in modulating signaling pathways associated with cancer progression.

Neuroprotective Effects

Neuroprotective properties have been attributed to chromene derivatives due to their ability to inhibit neuroinflammation and oxidative damage in neuronal cells. This activity suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic viability.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups contribute to the electron donation process.

- Inhibition of Enzymatic Activity : Some studies suggest inhibition of specific enzymes involved in cancer metastasis.

- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt that are critical in cell survival and proliferation.

Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers evaluated the effects of similar chromene derivatives on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations over 48 hours .

Study 2: Neuroprotection

A study conducted on neuroblastoma cells demonstrated that treatment with chromene derivatives significantly reduced oxidative stress markers. This protective effect was associated with decreased levels of reactive oxygen species (ROS) and enhanced cell survival rates under oxidative stress conditions .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Research indicates that chromene derivatives exhibit significant anticancer properties. The compound may inhibit key enzymes involved in cancer cell proliferation. For instance, chromenes have been shown to inhibit topoisomerase and cytochrome enzymes, which are crucial for cancer and fungal cell growth respectively .

Antihistaminic Properties : Compounds with chromone structures are known for their antihistaminic effects. Studies have demonstrated that similar compounds can protect against histamine-induced convulsions in animal models . This suggests that the compound could be effective in treating allergic reactions and asthma due to its potential to stabilize mast cells and block H1 receptors.

Neuroprotective Effects

Alzheimer's and Parkinson's Diseases : The structural components of this compound suggest it may possess neuroprotective properties. Chromone derivatives have been investigated for their ability to mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The presence of methoxy groups enhances the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Synthesis of Bioactive Compounds

The complexity of the compound allows for the synthesis of various bioactive derivatives. The synthetic pathways involving chromone derivatives are well-established, enabling researchers to modify the structure for enhanced biological activity. For instance, the synthesis of 6-substituted chromones has been linked to improved pharmacological profiles .

Antifungal Activity

Recent studies have highlighted the antifungal properties of chromene derivatives. The compound may be effective against various fungal pathogens by disrupting their metabolic pathways . This opens avenues for developing new antifungal agents based on its structure.

Data Table: Applications Overview

Case Studies

- Antihistaminic Activity Study : A study evaluated several chromone derivatives for their ability to inhibit histamine-induced contractions in isolated guinea pig ileum. Results indicated that certain derivatives showed significant activity at low concentrations, suggesting therapeutic potential for allergic conditions .

- Neuroprotective Effects Investigation : Research focused on the neuroprotective effects of chromone derivatives revealed that they could reduce neuronal cell death induced by oxidative stress. This was particularly noted in models simulating Alzheimer's disease pathology .

- Synthesis and Pharmacological Evaluation : A series of 6-substituted chromones were synthesized and evaluated for their pharmacological profiles. These compounds demonstrated a range of activities including anticancer and antifungal effects, supporting the notion that structural modifications can enhance biological efficacy .

化学反応の分析

Coumarin Acylation at Position 2

The 2-oxo-2H-chromene-3-carbonyl group is introduced via Friedel–Crafts acylation or nucleophilic substitution :

-

Acylating Agents : 3-Carboxycoumarins or pre-activated coumarin acid chlorides.

-

Key Example :

Methoxy Linkage Formation

The methoxy bridge between THIQ and the second coumarin is constructed via Mitsunobu etherification or nucleophilic substitution :

-

Mitsunobu Reaction :

-

Nucleophilic Substitution :

Key Reaction Data and Conditions

Mechanistic Insights

-

Acylation Mechanism : The carbonyl group at position 3 of coumarin acts as an electrophilic site, enabling nucleophilic attack by the THIQ nitrogen (Search Result ).

-

Steric Effects : Bulky substituents on THIQ (e.g., 6,7-dimethoxy groups) reduce reaction rates but enhance product stability .

Challenges and Optimizations

特性

IUPAC Name |

7-[[6,7-dimethoxy-2-(2-oxochromene-3-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27NO8/c1-18-12-30(34)40-27-15-21(8-9-22(18)27)39-17-25-23-16-29(38-3)28(37-2)14-19(23)10-11-33(25)31(35)24-13-20-6-4-5-7-26(20)41-32(24)36/h4-9,12-16,25H,10-11,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDMMSPEXYLQGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=O)C5=CC6=CC=CC=C6OC5=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。